molecular formula C22H25N5O2 B2771844 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899987-72-5

6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2771844
CAS No.: 899987-72-5
M. Wt: 391.475
InChI Key: NUMYBWRRBDUNBO-UHFFFAOYSA-N
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Description

6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

Antidepressant and Anxiolytic-Like Activities

  • A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives were synthesized and evaluated. Some compounds exhibited potent 5-HT(1A) receptor ligand activities. Preliminary studies indicated potential anxiolytic-like and antidepressant activities, comparable to Diazepam and Imipramine, suggesting their worth for future research in developing new derivatives with these pharmacological activities (Zagórska et al., 2009).

Serotoninergic and Dopaminergic Activities

  • Novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some compounds demonstrated significant ligand activities and potential pharmacological benefits as anxiolytics and antidepressants, supported by docking studies which highlighted the importance of a substituent at the 7-position for receptor affinity and selectivity (Zagórska et al., 2015).

Synthetic Methodologies and Chemical Interactions

Anion Hosting by Imidazole-Based Bisphenol

  • Imidazole containing bisphenol and its salts with various acids were structurally characterized, revealing that crystal packing in the solid-state structures of the salts is assisted by electrostatic and weak interactions. This research contributes to the understanding of molecular interactions and potential applications in materials science (Nath & Baruah, 2012).

Luminescence Sensing

  • Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and demonstrated selective sensitivity to benzaldehyde-based derivatives, showcasing potential applications in fluorescence sensors for chemical detection (Shi et al., 2015).

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-12(2)11-25-20(28)18-19(24(7)22(25)29)23-21-26(15(5)16(6)27(18)21)17-10-8-9-13(3)14(17)4/h8-10H,1,11H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYBWRRBDUNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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